molecular formula C17H28N2O B8709799 1,3-Bis[2-(1-cyclohexen-1-yl)ethyl]urea

1,3-Bis[2-(1-cyclohexen-1-yl)ethyl]urea

Cat. No.: B8709799
M. Wt: 276.4 g/mol
InChI Key: UQCGNQHQKZDWRY-UHFFFAOYSA-N
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Description

1,3-Bis[2-(1-cyclohexen-1-yl)ethyl]urea is a urea derivative characterized by two 2-(1-cyclohexenyl)ethyl substituents bonded to the urea nitrogen atoms. This compound serves as a critical intermediate in pharmaceutical synthesis, notably in the production of Dextromethorphan and related morphinan alkaloids . Its structure confers unique steric and electronic properties, influencing reactivity and applications in organic chemistry.

Properties

Molecular Formula

C17H28N2O

Molecular Weight

276.4 g/mol

IUPAC Name

1,3-bis[2-(cyclohexen-1-yl)ethyl]urea

InChI

InChI=1S/C17H28N2O/c20-17(18-13-11-15-7-3-1-4-8-15)19-14-12-16-9-5-2-6-10-16/h7,9H,1-6,8,10-14H2,(H2,18,19,20)

InChI Key

UQCGNQHQKZDWRY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)NCCC2=CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 1,3-Bis[2-(1-cyclohexen-1-yl)ethyl]urea and related urea derivatives:

Compound Name (CAS) Molecular Formula Key Substituents Functional Groups Molecular Weight
This compound C₁₈H₂₈N₂O Two 2-(1-cyclohexenyl)ethyl groups Urea, cyclohexenyl ~288.43
Hydrazinecarboxamide,2-[2-(1-cyclohexen-1-yl)-1-methylethylidene]- (777-61-7) C₁₀H₁₇N₃O Cyclohexenylmethylethylidene, hydrazine Urea, imine 195.26
1-((1-Hydroxycyclohex-2-en-1-yl)methyl)-3-(thiophen-2-yl)urea (2097869-29-7) C₁₂H₁₇N₂O₂S Hydroxycyclohexenylmethyl, thiophenyl Urea, hydroxyl, thiophene ~265.34
1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea (1353962-33-0) C₁₇H₂₆N₂O₃ Bis(2-hydroxyethyl), isopropenylbenzyl Urea, hydroxyl, alkenyl 306.40

Key Observations:

  • Reactivity : The absence of hydroxyl or thiophene groups in the target compound reduces hydrogen-bonding capacity and polar interactions relative to and .
  • Steric Effects : The bulky cyclohexenyl substituents may hinder nucleophilic attack at the urea carbonyl, differentiating its reactivity from smaller analogs like .

Physicochemical Properties

Property Target Compound CAS 777-61-7 CAS 2097869-29-7 CAS 1353962-33-0
Water Solubility Low (lipophilic) Moderate (polar imine) Low (thiophene) High (hydroxyethyl)
Thermal Stability High Moderate (imine labile) Moderate (hydroxyl) High (stable substituents)
Typical Use API synthesis Specialty chemicals Research chemicals Polymer additives

Research Findings and Trends

  • Bioactivity : Thiophene-containing urea derivatives (e.g., ) exhibit enhanced binding to aromatic receptors due to π-π interactions, unlike the target compound’s cyclohexenyl focus on steric stabilization .
  • Industrial Demand : Hydroxyethyl-substituted ureas () are prioritized in adhesive and coating industries for their water solubility, contrasting with the target’s pharmaceutical niche .

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